DEA Regulatory Classification vs. Unsubstituted Analog
The unsubstituted analog, N-Boc-4-piperidone (CAS 79099-07-3), is explicitly designated as a DEA List I chemical in the United States owing to its utility as a precursor in fentanyl synthesis [1]. This classification mandates rigorous procurement controls, end-use documentation, secure storage, and regulatory reporting. In contrast, no DEA or CSA listing has been identified for tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate (CAS 475085-34-8) [2], enabling unrestricted procurement and simplified supply chain logistics for legitimate research use. This regulatory dichotomy constitutes a binary, verifiable differentiation criterion for sourcing decisions in regulated research environments.
| Evidence Dimension | Regulatory classification (United States Controlled Substances Act) |
|---|---|
| Target Compound Data | Not listed on any DEA controlled substance schedule |
| Comparator Or Baseline | N-Boc-4-piperidone (CAS 79099-07-3): DEA List I chemical (DEA Code Number 8331) |
| Quantified Difference | Binary: Unrestricted vs. List I controlled substance |
| Conditions | Regulatory framework per United States Controlled Substances Act and DEA regulations |
Why This Matters
For laboratories operating under institutional compliance requirements, avoiding DEA-regulated intermediates eliminates administrative burden, accelerates procurement timelines, and reduces storage/audit obligations.
- [1] PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate (CID 735900): DEA Code Number 8331 (DEA list I chemical). View Source
- [2] PubChem. tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate (CID 66757565): no DEA listing identified. View Source
